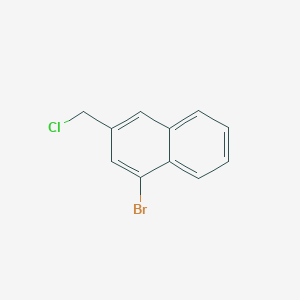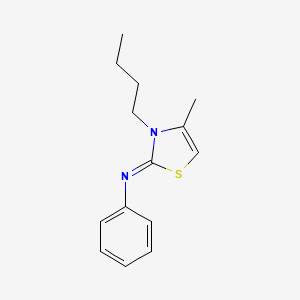
1-(Adamantan-1-YL)-3-(prop-2-EN-1-YL)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Adamantan-1-YL)-3-(prop-2-EN-1-YL)thiourea is a synthetic organic compound that features a unique structure combining an adamantane moiety with a thiourea group. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while thiourea is a sulfur-containing compound known for its versatility in chemical reactions. This combination imparts unique properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-YL)-3-(prop-2-EN-1-YL)thiourea typically involves the reaction of adamantylamine with allyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:
- Adamantylamine + Allyl Isothiocyanate → this compound
The reaction is typically conducted at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective and readily available starting materials, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Adamantan-1-YL)-3-(prop-2-EN-1-YL)thiourea can undergo various chemical reactions, including:
- Oxidation : The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
- Reduction : The compound can be reduced to form corresponding amines.
- Substitution : The allyl group can participate in nucleophilic substitution reactions.
- Oxidation : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
- Substitution : Nucleophiles such as halides or amines can be used under basic conditions.
- Oxidation : Sulfinyl or sulfonyl derivatives.
- Reduction : Corresponding amines.
- Substitution : Various substituted thiourea derivatives.
Scientific Research Applications
1-(Adamantan-1-YL)-3-(prop-2-EN-1-YL)thiourea has several applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Investigated for its potential biological activities, including antimicrobial and antiviral properties.
- Medicine : Explored for its potential therapeutic applications, particularly in the development of new drugs.
- Industry : Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-YL)-3-(prop-2-EN-1-YL)thiourea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The adamantane moiety provides stability and rigidity, while the thiourea group can interact with various biological molecules, potentially inhibiting enzymes or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds:
- 1-(Adamantan-1-YL)thiourea
- 3-(prop-2-EN-1-YL)thiourea
- Adamantane derivatives
- Thiourea derivatives
Uniqueness: 1-(Adamantan-1-YL)-3-(prop-2-EN-1-YL)thiourea is unique due to the combination of the adamantane and thiourea moieties, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(1-adamantyl)-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2S/c1-2-3-15-13(17)16-14-7-10-4-11(8-14)6-12(5-10)9-14/h2,10-12H,1,3-9H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNJIDTYNQWAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
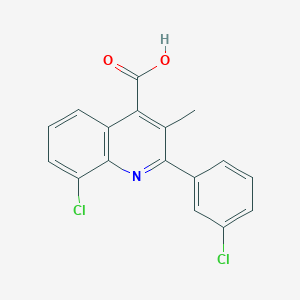
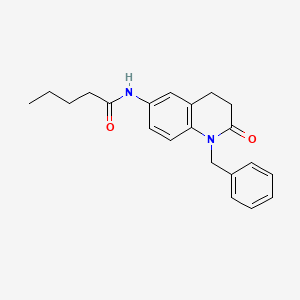
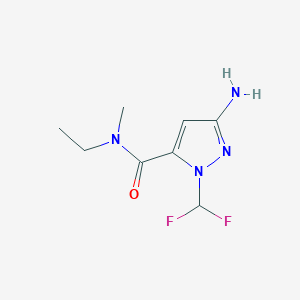
![2-[(4-Iodophenyl)amino]acetohydrazide](/img/structure/B2628860.png)

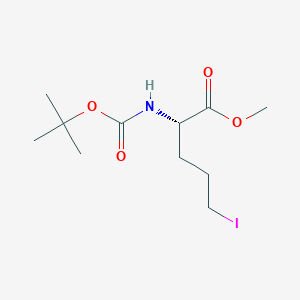
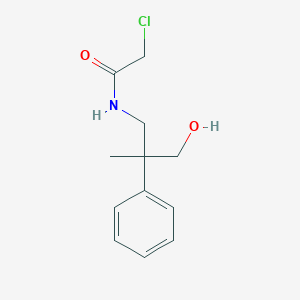
![N-(4-acetylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2628868.png)
![ethyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate](/img/structure/B2628871.png)
![N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2628872.png)
![5-BROMO-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2628873.png)
![(Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2628875.png)
